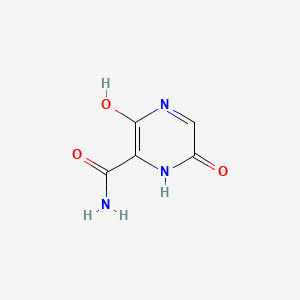

3,6-Dihydroxypyrazine-2-carboxamide

CAS No.:

Cat. No.: VC18549465

Molecular Formula: C5H5N3O3

Molecular Weight: 155.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5N3O3 |

|---|---|

| Molecular Weight | 155.11 g/mol |

| IUPAC Name | 3-hydroxy-6-oxo-1H-pyrazine-2-carboxamide |

| Standard InChI | InChI=1S/C5H5N3O3/c6-4(10)3-5(11)7-1-2(9)8-3/h1H,(H2,6,10)(H,7,11)(H,8,9) |

| Standard InChI Key | AVSAEGXAPBFIQH-UHFFFAOYSA-N |

| Canonical SMILES | C1=NC(=C(NC1=O)C(=O)N)O |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound’s molecular formula, C₅H₅N₃O₃, reflects its pyrazine backbone substituted with hydroxyl and carboxamide groups. Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 155.11 g/mol | |

| Purity (HPLC) | ≥98% | |

| SMILES Notation | NC(=O)c1nc(O)cnc1O | |

| InChI Key | InChI=1S/C5H5N3O3/c6-4(10)3-5(11)7-1-2(9)8-3/h1H,(H2,6,10)(H,7,11)(H,8,9) |

The presence of two hydroxyl groups enhances solubility in polar solvents, while the carboxamide moiety contributes to hydrogen bonding and biological interactions .

Synthesis and Industrial Production

Synthetic Routes

3,6-Dihydroxypyrazine-2-carboxamide is synthesized via:

-

Condensation Reactions: Reacting substituted pyrazine precursors with carboxamide derivatives under alkaline conditions .

-

Hydrolysis of Halogenated Analogues: For example, hydrolysis of 3,6-dichloropyrazine-2-carboxamide in aqueous media .

-

Custom Synthesis: Suppliers like LGC Standards and TRC offer tailored synthesis services, often yielding >95% purity .

Physicochemical Properties

Stability and Solubility

The compound is stable at room temperature but degrades under strong acidic or alkaline conditions. Key solubility data:

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | ~6.7 | 25 |

| DMSO | >10 | 25 |

| Methanol | ~5.2 | 25 |

Data derived from analog compounds suggest moderate lipophilicity (logP ≈ 0.36) .

Biological and Pharmacological Relevance

Antiviral and Antimicrobial Activity

As a structural analog of Favipiravir (T-705), 3,6-dihydroxypyrazine-2-carboxamide has been investigated for RNA virus inhibition. Metabolite studies indicate it binds viral RNA-dependent RNA polymerase (RdRp), though with lower efficacy than Favipiravir .

Enzyme Interactions

The compound’s hydroxyl groups facilitate interactions with flavoprotein monooxygenases, as demonstrated in crystallographic studies of related enzymes like 3-hydroxybenzoate 6-hydroxylase . These interactions are critical for its role in oxidative metabolic pathways.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a precursor for:

-

Favipiravir Impurities: Used in quality control (QC) testing for antiviral drug formulations .

-

Anticancer Agents: Derivatives like 6-bromo-3-hydroxypyrazine-2-carboxamide show cytotoxic activity in preclinical models .

Analytical Reference Standards

Comparative Analysis with Structural Analogs

| Compound | Key Features | Unique Properties |

|---|---|---|

| 3-Hydroxypyrazine-2-carboxamide | Single hydroxyl group at position 3 | Lower solubility in water |

| Favipiravir | Fluorine at position 6, oxide group | Approved antiviral activity |

| 6-Bromo-3-hydroxypyrazine-2-carboxamide | Bromine substitution at position 6 | Enhanced lipophilicity |

The dual hydroxyl groups in 3,6-dihydroxypyrazine-2-carboxamide improve polar interactions compared to halogenated analogs .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume